molecular formula C27H29N3O4 B243555 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate

Cat. No. B243555
M. Wt: 459.5 g/mol
InChI Key: JUUJHTGZOWXQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are the two main receptors of the endocannabinoid system. The compound was first synthesized in 2012 and has since been used extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

MMB-2201 exerts its effects by binding to the CB1 and CB2 receptors of the endocannabinoid system. The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells. Activation of these receptors leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have potent analgesic effects, as well as anti-inflammatory effects. MMB-2201 has also been shown to modulate neurotransmitter release, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMB-2201 for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of MMB-2201 is its potential for abuse and dependence, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on MMB-2201. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the development of MMB-2201 derivatives with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Additionally, further research is needed to fully understand the potential therapeutic applications of MMB-2201 in various fields of medicine.

Synthesis Methods

MMB-2201 is synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The second step involves the reaction of 4-(4-benzyl-1-piperazinyl)aniline with 2-methoxybenzoyl chloride to form N-(2-methoxybenzoyl)-4-(4-benzyl-1-piperazinyl)aniline. The final step involves the reaction of N-(2-methoxybenzoyl)-4-(4-benzyl-1-piperazinyl)aniline with methyl 4-bromobenzoate to form MMB-2201.

Scientific Research Applications

MMB-2201 has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in the treatment of neurological disorders, such as epilepsy, multiple sclerosis, and Parkinson's disease. MMB-2201 has also shown potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C27H29N3O4/c1-33-25-11-7-6-10-22(25)26(31)28-23-18-21(27(32)34-2)12-13-24(23)30-16-14-29(15-17-30)19-20-8-4-3-5-9-20/h3-13,18H,14-17,19H2,1-2H3,(H,28,31)

InChI Key

JUUJHTGZOWXQJV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.